2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
Overview
Description
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is an organic compound that features a hydrazinecarbothioamide group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Various hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a catalyst in Mitsunobu reactions, enhancing the reactivity and selectivity of the process.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making it useful in medicinal chemistry for developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)-1-hydrazinecarbothioamide: Similar structure but with a cyanophenyl group instead of a dichlorophenyl group.
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
Uniqueness
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly effective as a catalyst in certain organic reactions and potentially useful in medicinal applications.
Properties
IUPAC Name |
(3,4-dichloroanilino)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCINBRGZTQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13124-09-9 | |
Record name | 13124-09-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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